molecular formula C19H16N2O5 B4877922 4-(5-nitro-2-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

4-(5-nitro-2-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B4877922
M. Wt: 352.3 g/mol
InChI Key: SVGHODYBYHEGSZ-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-nitro-2-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as NPB, is a compound with potential applications in scientific research. It is a member of the oxazole family of compounds and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of NPB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has also been found to modulate the immune response by regulating the production of cytokines and other immune system molecules.
Biochemical and Physiological Effects
NPB has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, NPB has been found to enhance the activity of natural killer cells and other immune system cells.

Advantages and Limitations for Lab Experiments

One advantage of using NPB in lab experiments is its potential therapeutic applications. It may have potential applications in the treatment of various diseases such as cancer and autoimmune diseases. However, one limitation of using NPB in lab experiments is its toxicity. It has been found to exhibit toxic effects at high concentrations and may not be suitable for use in vivo.

Future Directions

There are several future directions for research on NPB. One area of research could be the development of more potent and selective analogs of NPB with reduced toxicity. Another area of research could be the investigation of the molecular targets and signaling pathways involved in the anti-inflammatory and anti-tumor effects of NPB. Additionally, further research could be conducted on the potential applications of NPB in the treatment of autoimmune diseases and other inflammatory conditions.
Conclusion
In conclusion, NPB is a compound with potential applications in scientific research. It exhibits anti-inflammatory, anti-tumor, and anti-microbial properties and may have potential applications in the treatment of various diseases. However, its toxicity at high concentrations may limit its use in vivo. Further research is needed to investigate the molecular targets and signaling pathways involved in the effects of NPB and to develop more potent and selective analogs with reduced toxicity.

Scientific Research Applications

NPB has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have a positive effect on the immune system and may have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

(4Z)-4-[(5-nitro-2-propoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-2-10-25-17-9-8-15(21(23)24)11-14(17)12-16-19(22)26-18(20-16)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGHODYBYHEGSZ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-nitro-2-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
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4-(5-nitro-2-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
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4-(5-nitro-2-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
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4-(5-nitro-2-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 5
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4-(5-nitro-2-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 6
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4-(5-nitro-2-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

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